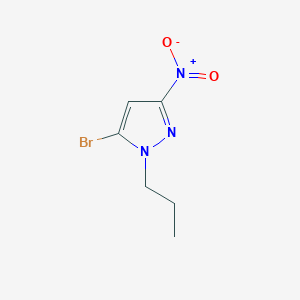

5-Bromo-3-nitro-1-propyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8BrN3O2 |

|---|---|

Molecular Weight |

234.05 g/mol |

IUPAC Name |

5-bromo-3-nitro-1-propylpyrazole |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-3-9-5(7)4-6(8-9)10(11)12/h4H,2-3H2,1H3 |

InChI Key |

XAIPJMAFILYOEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CC(=N1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 3 Nitro 1 Propyl 1h Pyrazole

Retrosynthetic Analysis of 5-Bromo-3-nitro-1-propyl-1H-pyrazole

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally breaking down the target molecule into simpler, commercially available starting materials. The analysis for this compound suggests several possible disconnection points.

A primary disconnection can be made at the N1-propyl bond, suggesting an N-alkylation of a pre-formed 5-bromo-3-nitropyrazole ring. This simplifies the target to propyl bromide and 5-bromo-3-nitro-1H-pyrazole.

Further deconstruction of the pyrazole (B372694) ring itself leads to two main pathways. The most common approach involves disconnecting the two C-N bonds and the C-C bond of the pyrazole core, pointing towards a cyclocondensation reaction. This retrosynthetic step identifies a 1,3-dicarbonyl compound (or a synthetic equivalent) and propylhydrazine (B1293729) as key precursors. Specifically, a suitably functionalized three-carbon synthon would be required to react with propylhydrazine to form the 1-propylpyrazole ring.

An alternative disconnection strategy involves the sequential introduction of the nitro and bromo substituents onto a pre-formed 1-propyl-1H-pyrazole ring. This approach simplifies the problem to the synthesis of the 1-propylpyrazole core and subsequent functionalization reactions, namely nitration and bromination. The order of these functionalization steps would be critical to ensure the desired regiochemistry.

These retrosynthetic pathways are summarized in the following scheme:

Classical and Contemporary Approaches to Pyrazole Ring Formation

The formation of the pyrazole ring is a well-established area of organic synthesis, with a variety of methods available, ranging from classical cyclocondensation reactions to modern multicomponent and sustainable approaches.

Cyclocondensation Reactions in Pyrazole Synthesis

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.orgresearchgate.net To synthesize the 1-propylpyrazole core of the target molecule, propylhydrazine would be reacted with a suitable 1,3-dicarbonyl compound. The nature of the substituents on the dicarbonyl compound would determine the initial substitution pattern on the pyrazole ring. For instance, the reaction of propylhydrazine with a 1,3-diketone can lead to the formation of a substituted pyrazole. The regioselectivity of this reaction can sometimes be an issue, yielding a mixture of isomers.

Other C3 building blocks for cyclocondensation include α,β-unsaturated ketones and acetylenic ketones. nih.gov The reaction of α,β-unsaturated ketones with hydrazines typically yields pyrazolines, which can then be oxidized to the corresponding pyrazoles.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine | Pyrazole | nih.govbeilstein-journals.orgresearchgate.net |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (then Pyrazole) | nih.gov |

| Acetylenic Ketone | Hydrazine | Pyrazole | nih.gov |

Multicomponent Reaction Strategies for Pyrazole Derivatives

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives. These reactions often involve the in situ generation of one of the key intermediates, such as a 1,3-dicarbonyl compound, which then undergoes cyclocondensation.

For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can lead to the formation of highly substituted pyrazoles. nih.gov This strategy offers a convergent and flexible approach to a wide range of pyrazole derivatives.

| Reaction Type | Components | Product | Key Features | Reference |

| Three-component | Aldehyde, β-ketoester, Hydrazine | Substituted Pyrazole | High efficiency, broad scope | nih.gov |

| Four-component | Aldehyde, Malononitrile, β-ketoester, Hydrazine | Pyrano[2,3-c]pyrazoles | Access to fused ring systems | researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Routes for Pyrazoles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact. researchgate.netresearchgate.net This involves the use of greener solvents (like water or ethanol), solvent-free conditions, and the development of catalytic methods.

Aqueous media can be a suitable solvent for some pyrazole syntheses, particularly for MCRs. advancechemjournal.com The use of water as a solvent is not only environmentally benign but can also enhance reaction rates and selectivities in some cases. Solvent-free reactions, often assisted by microwave irradiation or grinding, represent another green approach that reduces waste and energy consumption.

Catalytic Methods for Pyrazole Functionalization

While the pyrazole ring can be constructed with the desired substituents in some cases, the functionalization of a pre-formed pyrazole ring is a common and powerful strategy. Transition-metal-catalyzed cross-coupling reactions have been extensively used for the C-H functionalization of pyrazoles, allowing for the introduction of various substituents with high regioselectivity. scirp.org

For the synthesis of this compound, electrophilic substitution reactions are more directly relevant. The pyrazole ring is susceptible to electrophilic attack, such as nitration and halogenation. The position of substitution is directed by the existing substituents on the ring. For a 1-substituted pyrazole, electrophilic substitution typically occurs at the C4 position. However, the presence of other directing groups can influence the outcome. The nitration of pyrazoles is often carried out using a mixture of nitric acid and sulfuric acid. nih.gov Bromination can be achieved using bromine in various solvents or with other brominating agents like N-bromosuccinimide (NBS).

| Reaction | Reagents | Position of Functionalization | Reference |

| Nitration | HNO₃/H₂SO₄ | C4 (typically) | nih.gov |

| Bromination | Br₂, NBS | Varies with substrate and conditions | airitilibrary.com |

Microwave-Assisted and Solvent-Free Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of pyrazoles is well-suited for microwave assistance, with many cyclocondensation and multicomponent reactions being significantly enhanced under microwave irradiation.

Solvent-free reaction conditions, often coupled with microwave heating, offer a particularly green and efficient approach. nih.gov These methods not only reduce the use of hazardous organic solvents but can also simplify product isolation and purification. The synthesis of pyrazolone derivatives, for example, has been efficiently achieved under microwave irradiation in the absence of a solvent.

Targeted Functionalization Strategies for this compound

The synthesis of this compound requires a multi-step approach involving the sequential introduction of bromo, nitro, and propyl groups onto the pyrazole core. The order of these functionalization steps is critical for achieving the desired 1,3,5-substitution pattern due to the directing effects of the substituents on the pyrazole ring's reactivity.

Bromination Reactions on Pyrazole Scaffolds, with Emphasis on C-5 Regioselectivity

The regioselective introduction of a bromine atom onto a pyrazole ring is a foundational step in the synthesis of many halogenated heterocyclic compounds. Electrophilic bromination of an unsubstituted pyrazole typically occurs preferentially at the C-4 position, which is the most electron-rich and sterically accessible site. researchgate.netresearchgate.net Therefore, achieving C-5 regioselectivity requires specific strategies to override this inherent reactivity.

One effective method to direct bromination to the C-5 position is to use a pyrazole substrate where the C-4 position is already occupied by a blocking group. researchgate.netresearchgate.net This forces the incoming electrophile to attack one of the remaining positions, C-3 or C-5. The choice between C-3 and C-5 is then governed by the electronic effects of the substituents at the N-1 and C-3 positions.

Another powerful strategy involves the halogenation of N-substituted pyrazole anions. researchgate.netresearchgate.net Deprotonation of an N-substituted pyrazole can be followed by treatment with a bromine source to achieve halogenation. This method can offer different regioselectivity compared to direct electrophilic substitution on the neutral ring.

Dehydroxyhalogenation represents an alternative route. The conversion of 3- or 5-hydroxypyrazoles (pyrazolones) into their corresponding bromo derivatives can be accomplished using reagents such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃). researchgate.net For example, the reaction of a 1-substituted-5-pyrazolone would yield the corresponding 5-bromopyrazole.

The table below summarizes various reagents used for the bromination of pyrazole scaffolds.

| Brominating Agent | Substrate Type | Typical Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) | Unsubstituted or N-substituted pyrazole | C-4 (preferentially) | researchgate.net |

| Bromine (Br₂) | N-substituted pyrazole anion | C-5 | researchgate.netresearchgate.net |

| Phosphorus Oxybromide (POBr₃) | 1-substituted-5-hydroxypyrazole | C-5 | researchgate.net |

| Bromine (Br₂) in Nitric Acid | Deactivated aromatic rings | Varies | scirp.org |

Nitration Reactions on Pyrazole Scaffolds, with Emphasis on C-3 Regioselectivity

Introducing a nitro group at the C-3 position of the pyrazole ring is a key challenge due to the complex reactivity of pyrazoles towards nitrating agents. Direct nitration of pyrazole often leads to the formation of N-nitropyrazole, which can then undergo thermal or acid-catalyzed rearrangement. nih.gov

The rearrangement of N-nitropyrazole is a primary method for synthesizing 3-nitropyrazole. nih.gov When N-nitropyrazole is heated in an organic solvent, it can rearrange to yield 3-nitropyrazole, sometimes accompanied by other isomers like 4-nitropyrazole. The conditions of this rearrangement are critical for maximizing the yield of the desired C-3 isomer.

Direct C-nitration can be achieved on substituted pyrazoles, but the regiochemical outcome is highly dependent on the directing effects of the existing substituents and the reaction conditions. Electron-donating groups on the ring tend to activate it towards electrophilic substitution, while electron-withdrawing groups are deactivating. For a 1-substituted pyrazole, nitration often occurs at the C-4 position. Achieving C-3 nitration often requires a synthetic design where the C-4 and C-5 positions are either blocked or sufficiently deactivated to favor substitution at C-3.

The choice of nitrating agent is also crucial for controlling regioselectivity. Common nitrating systems and their applications are outlined in the table below.

| Nitrating Agent/System | Application | Typical Product | Reference |

| Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Direct nitration of pyrazole | N-nitropyrazole | nih.gov |

| Thermal Rearrangement | Rearrangement of N-nitropyrazole | 3-Nitropyrazole | nih.gov |

| Fuming Nitric Acid / Oleum | Nitration of substituted pyrazoles | C-nitrated pyrazoles | nih.gov |

| Dinitrogen Tetroxide (N₂O₄) | Nitration of pyrazole derivatives | N-nitropyrazoles and C-nitropyrazoles | nih.gov |

N-Alkylation Strategies for Introducing the Propyl Group at the Pyrazole N-1 Position

The introduction of an alkyl group, such as a propyl group, at a specific nitrogen atom of the pyrazole ring is a critical step in the synthesis. Since pyrazole is an asymmetrical heterocycle with two reactive nitrogen atoms, N-alkylation of a 3- or 5-substituted pyrazole can result in a mixture of two regioisomers (N-1 and N-2 alkylated products). beilstein-journals.org

Achieving regioselective N-alkylation is therefore a significant synthetic consideration. The reaction of a pyrazole with an alkylating agent like propyl bromide or propyl iodide in the presence of a base is a common method. The choice of base and solvent system can significantly influence the ratio of the resulting N-1 and N-2 isomers. For instance, a systematic study on 3-substituted pyrazoles demonstrated that using potassium carbonate (K₂CO₃) as the base in a dimethyl sulfoxide (DMSO) solvent system can achieve highly regioselective N1-alkylation. acs.org The regioselectivity in these cases is often governed by steric hindrance, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. acs.org

Alternative methods for N-alkylation include using phase-transfer catalysis or employing catalytic systems. For example, crystalline aluminosilicates have been utilized as catalysts for the N-alkylation of pyrazoles with alcohols, offering an industrially viable route with high yields. google.comgoogle.com

| Alkylating Agent | Base/Catalyst | Solvent | Regioselectivity | Reference |

| Propyl Bromide/Iodide | Potassium Carbonate (K₂CO₃) | DMSO | High N-1 selectivity for 3-substituted pyrazoles | acs.org |

| Propyl Halide | Cesium Carbonate (Cs₂CO₃) | Varies | Can produce isomeric mixtures | beilstein-journals.org |

| Propanol | Crystalline Aluminosilicate | Gas Phase | High yield N-alkylation | google.comgoogle.com |

| Propyl Bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile | Isomeric mixtures | mdpi.com |

Regiochemical Control in the Synthesis of this compound Precursors

A plausible synthetic pathway could begin with the formation of a precursor pyrazole that can be selectively functionalized. The initial construction of the pyrazole ring, often through a [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, can itself lead to regioisomeric mixtures that necessitate laborious purification. nih.gov Therefore, methods that provide high regiocontrol during ring formation are highly valuable. nih.govacs.org

Once the pyrazole ring is formed, the order of functionalization is paramount. For example, a potential synthetic route could be:

N-propylation of 3-nitropyrazole : This step would likely yield a mixture of 1-propyl-3-nitropyrazole and 1-propyl-5-nitropyrazole, which would require separation.

Bromination of 1-propyl-3-nitropyrazole : The subsequent electrophilic bromination of the purified 1-propyl-3-nitro-1H-pyrazole isomer would be directed by the existing substituents. The propyl group at N-1 is an ortho-, para-director (directing to C-5), while the nitro group at C-3 is a meta-director (also directing to C-5). Their combined influence would strongly favor the introduction of bromine at the C-5 position.

The use of blocking groups is another key strategy for regiochemical control. For instance, introducing a removable group, such as a carboxylate, at the C-4 position can effectively shield it from electrophilic attack, thereby directing subsequent functionalization to the C-3 or C-5 positions. academie-sciences.fr After the desired substitutions at C-3 and C-5 are complete, the blocking group can be removed to yield the final product.

Purification and Isolation Protocols for Highly Substituted Pyrazoles

The purification and isolation of the final product and key intermediates are critical for obtaining highly substituted pyrazoles in pure form. The presence of regioisomers and unreacted starting materials necessitates efficient separation techniques.

Crystallization is a widely used method for purifying solid pyrazole derivatives. This can involve standard recrystallization from a suitable solvent or solvent mixture. A specialized technique involves the formation of acid addition salts. The crude pyrazole product can be dissolved in a solvent and treated with an inorganic or organic acid. google.com The resulting pyrazolium salt, which often has different solubility properties than the free base or impurities, can be selectively crystallized, isolated, and then neutralized to recover the purified pyrazole. google.com

Chromatography , particularly column chromatography over silica gel or alumina, is an indispensable tool for separating isomeric mixtures and removing impurities. google.comnih.govacs.org The choice of eluent system is optimized to achieve maximum separation between the desired product and any contaminants.

A typical purification workflow for a highly substituted pyrazole might involve an initial aqueous work-up with extraction into an organic solvent, followed by concentration of the crude product. This crude material is then subjected to column chromatography, and the fractions containing the pure product are combined and concentrated. A final recrystallization step is often performed to obtain a highly pure, crystalline solid. google.com These multi-step purification protocols are often necessary to achieve purities exceeding 90%. google.com

Advanced Spectroscopic and Structural Characterization of 5 Bromo 3 Nitro 1 Propyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships.

Proton (¹H) NMR spectroscopy offers initial, crucial insights into the number and types of hydrogen atoms present in a molecule. In the case of 5-Bromo-3-nitro-1-propyl-1H-pyrazole, the spectrum is expected to show distinct signals corresponding to the single proton on the pyrazole (B372694) ring and the seven protons of the N-propyl substituent.

The lone proton on the pyrazole ring (H-4) is anticipated to appear as a singlet, given the absence of adjacent protons. Its chemical shift would be significantly influenced by the adjacent bromo and nitro functional groups. The electron-withdrawing nature of the nitro group at the C-3 position and the halogen at the C-5 position would deshield this proton, causing its signal to appear at a relatively downfield region.

The N-propyl group protons will exhibit characteristic splitting patterns. The two protons on the carbon adjacent to the pyrazole nitrogen (N-CH₂-) are expected to appear as a triplet. The central methylene (B1212753) protons (-CH₂-) will likely present as a sextet (or multiplet), and the terminal methyl protons (-CH₃) will appear as a triplet.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (pyrazole ring) | ~7.0 - 7.5 | Singlet (s) | - |

| N-CH₂- (propyl) | ~4.2 - 4.4 | Triplet (t) | ~7.2 |

| -CH₂- (propyl) | ~1.9 - 2.1 | Sextet (sxt) | ~7.3 |

Note: Data are predicted based on analogous structures and substituent effects. The solvent is assumed to be CDCl₃.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound is expected to show six distinct signals, corresponding to the three carbon atoms of the pyrazole ring and the three carbons of the propyl chain.

The chemical shifts of the pyrazole ring carbons are highly diagnostic. The C-3 carbon, being attached to the strongly electron-withdrawing nitro group, is expected to be the most deshielded. The C-5 carbon, bonded to bromine, will also appear significantly downfield. The C-4 carbon, situated between these two substituted carbons, will resonate at a more upfield position compared to C-3 and C-5. The carbons of the propyl group will appear in the typical aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (pyrazole ring) | ~150 - 155 |

| C-5 (pyrazole ring) | ~115 - 120 |

| C-4 (pyrazole ring) | ~110 - 114 |

| N-CH₂- (propyl) | ~50 - 55 |

| -CH₂- (propyl) | ~23 - 26 |

Note: Data are predicted based on analogous structures and known substituent chemical shift effects. The solvent is assumed to be CDCl₃.

To confirm the assignments made from one-dimensional NMR spectra and to establish definitive connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For this compound, strong cross-peaks would be observed between the N-CH₂- and the central -CH₂- protons, and between the central -CH₂- and the terminal -CH₃ protons of the propyl group, confirming their connectivity. The H-4 proton of the pyrazole ring would show no COSY correlations, confirming its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the carbon signals of the propyl chain by correlating the proton signals at ~4.3 ppm, ~2.0 ppm, and ~0.9 ppm to their corresponding carbon signals at ~52 ppm, ~24 ppm, and ~11 ppm, respectively. Similarly, the singlet at ~7.2 ppm would be correlated to the C-4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for connecting different parts of the molecule. Key expected correlations would include a cross-peak between the N-CH₂- protons of the propyl group and the C-5 and C-3 carbons of the pyrazole ring, confirming the point of attachment of the propyl group to the N-1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. A key NOESY correlation would be expected between the N-CH₂- protons and the pyrazole ring proton (H-4), which would further support the N-1 substitution pattern.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for probing the electronic environment of nitrogen atoms. In this compound, three distinct nitrogen signals would be expected. The N-1 nitrogen, a pyrrole-type nitrogen, would be relatively shielded. The N-2 nitrogen, a pyridine-type nitrogen, would be more deshielded. The nitrogen atom of the nitro group (-NO₂) would be the most deshielded of the three due to the high oxidation state and electronegativity of the attached oxygen atoms, appearing significantly downfield. This technique provides direct evidence of the different chemical environments of the nitrogen atoms within the heterocyclic and functional group framework. rsc.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. The most prominent of these would be the strong asymmetric and symmetric stretching vibrations of the nitro group (N-O). Additionally, C-H stretching vibrations for the aliphatic propyl group and the aromatic-like pyrazole ring proton would be visible. The C=C and C-N stretching vibrations of the pyrazole ring also give rise to characteristic bands in the fingerprint region. The C-Br stretching frequency typically appears at lower wavenumbers.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (pyrazole ring) | ~3100 - 3150 | Medium |

| C-H stretch (aliphatic, propyl) | ~2850 - 2960 | Medium-Strong |

| N-O asymmetric stretch (nitro) | ~1520 - 1560 | Strong |

| C=C / C=N ring stretch | ~1450 - 1500 | Medium |

| N-O symmetric stretch (nitro) | ~1340 - 1380 | Strong |

| C-N stretch (ring) | ~1200 - 1250 | Medium |

Note: Data are predicted based on characteristic group frequencies for similar compounds. orgchemboulder.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₆H₈BrN₃O₂), the presence of bromine is a key diagnostic feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its corresponding M+2 peak, which will have nearly equal intensities.

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron ionization (EI), the molecule is expected to fragment in predictable ways. Common fragmentation pathways would include the loss of the nitro group (NO₂), the propyl side chain (C₃H₇), or an alkene (propene) via rearrangement, as well as the loss of the bromine atom.

Table 4: Predicted HRMS Data and Fragmentation Pattern for this compound

| Ion/Fragment | Molecular Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|---|

| [M]⁺ | C₆H₈BrN₃O₂ | 248.9854 | 250.9834 |

| [M - NO₂]⁺ | C₆H₈BrN₂ | 202.9925 | 204.9905 |

| [M - C₃H₇]⁺ | C₃H₁BrN₃O₂ | 206.9232 | 208.9211 |

| [M - C₃H₆]⁺ | C₃H₂BrN₃O₂ | 207.9310 | 209.9290 |

Note: Calculated m/z values are for the monoisotopic masses.

X-ray Diffraction Crystallography for Solid-State Conformation and Intermolecular Interactions

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, provides a strong basis for understanding its likely solid-state characteristics. researchgate.netunivie.ac.at The pyrazole ring is expected to be largely planar. The substituents—the propyl group at the N1 position, the nitro group at C3, and the bromine atom at C5—will have specific orientations relative to this plane. The nitro group is often slightly twisted out of the plane of the heterocyclic ring to minimize steric hindrance. nih.gov

The crystal packing and intermolecular forces are dictated by the functional groups present. In bromo-nitro substituted pyrazoles, a variety of non-covalent interactions are anticipated to govern the supramolecular architecture. rsc.org These can include halogen bonds, where the electrophilic region of the bromine atom interacts with a nucleophilic atom (like an oxygen from a nitro group), and interactions involving the nitro group itself, which can act as a hydrogen bond acceptor or participate in O···N contacts. researchgate.netmdpi.com The presence of the 1-propyl group introduces a non-polar aliphatic chain, which will likely influence crystal packing through weaker van der Waals forces and may lead to segregation of polar and non-polar regions within the crystal lattice.

Below is a representative table of crystallographic data for a related compound, which illustrates the type of information obtained from an X-ray diffraction study.

Table 1: Representative Crystallographic Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₂BrN₃O₄·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.177(2) |

| b (Å) | 10.999(3) |

| c (Å) | 10.414(3) |

| β (°) | 100.145(11) |

| Volume (ų) | 809.3(4) |

| Z | 4 |

Data sourced from references researchgate.netunivie.ac.at.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules containing chromophores—parts of a molecule that absorb light in the UV-vis region, typically associated with conjugated π systems. libretexts.org

The structure of this compound contains a significant chromophoric system. The pyrazole ring itself is a heterocyclic aromatic system, and its π electrons can undergo electronic transitions. This system is further functionalized with two key groups that heavily influence its UV-Vis spectrum:

Nitro Group (-NO₂): A powerful electron-withdrawing group and a strong chromophore. It extends the conjugation of the pyrazole ring.

Bromo Group (-Br): An auxochrome, a substituent that, when attached to a chromophore, modifies the wavelength and intensity of absorption. Halogens typically contain lone-pair electrons that can participate in n → σ* transitions and can also influence π → π* transitions through electronic effects.

The absorption of UV-Vis radiation by this molecule is expected to result in two primary types of electronic transitions:

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of conjugated systems like the nitro-substituted pyrazole ring and typically result in strong absorption bands.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro group or the nitrogens of the pyrazole ring, to a π* antibonding orbital. youtube.com These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. uzh.ch

The combination of the pyrazole ring, the nitro chromophore, and the bromo auxochrome is expected to result in a complex UV-Vis spectrum with absorption maxima shifted to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted pyrazole. nist.gov

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Molecular Moiety | Expected Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Nitro-substituted pyrazole ring | High |

| n → π* | n (non-bonding) → π* (antibonding) | Nitro group (O atoms), Pyrazole ring (N atoms) | Low |

Computational Chemistry Approaches for 5 Bromo 3 Nitro 1 Propyl 1h Pyrazole

Quantum Mechanical Calculations for Electronic Structure and Reactivity Insights

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods provide a detailed picture of the electron distribution, which dictates the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For 5-Bromo-3-nitro-1-propyl-1H-pyrazole, DFT calculations would be employed to determine its most stable three-dimensional geometry by optimizing bond lengths and angles to find the lowest energy conformation. nih.gov These studies can elucidate the effects of the bromo, nitro, and propyl substituents on the pyrazole (B372694) ring's planarity and electronic properties. mdpi.com

DFT calculations yield crucial electronic parameters that help predict the molecule's behavior. researchgate.net The outputs from such a study would typically include total energy, dipole moment, and atomic charges, which are essential for understanding its polarity and intermolecular interactions. While specific experimental data for the target compound is not available, DFT studies on analogous pyrazole derivatives have successfully predicted these properties. nih.govresearchgate.net

Table 1: Illustrative Data from a Hypothetical DFT Analysis of this compound This table is for illustrative purposes to show the type of data generated from DFT studies and does not represent real experimental or calculated values.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -1500 Hartrees | Indicates the molecule's stability. |

| Dipole Moment | 4.5 Debye | Quantifies the overall polarity of the molecule. |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability. |

| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability. |

Molecular orbital (MO) analysis, derived from quantum mechanical calculations, provides deep insights into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical stability; a larger gap suggests higher stability and lower reactivity. derpharmachemica.com

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the molecule's surface. For this compound, the MEP surface would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, indicating regions susceptible to electrophilic attack. dtic.milmdpi.com

Positive Potential (Blue): Located around the hydrogen atoms and potentially near the bromine atom (a phenomenon known as a σ-hole), highlighting sites for nucleophilic attack. researchgate.net

This analysis is crucial for predicting how the molecule might interact with other molecules, including receptors or enzymes. unar.ac.id

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations focus on the physical movements and conformational flexibility of molecules over time.

The propyl group attached to the pyrazole nitrogen introduces conformational flexibility. Conformational analysis involves systematically rotating the single bonds—primarily the N-C bond of the propyl group—to identify the different spatial arrangements (conformers) and their relative energies. This process helps to determine the most stable, low-energy conformations that the molecule is likely to adopt. researchgate.net

Molecular Dynamics (MD) simulations provide a computational "movie" of a molecule's behavior over time. eurasianjournals.com An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces on each atom to model its motion. nih.govresearchgate.net

These simulations allow for the exploration of the molecule's accessible conformational space, showing how it folds, flexes, and changes shape. MD can reveal the stability of certain conformations, the dynamics of the propyl chain, and how the molecule interacts with its solvent environment, providing a more realistic understanding of its behavior in a biological context. researchgate.net

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net

The process involves placing the 3D structure of the ligand into the binding site of the receptor and using a scoring function to evaluate the best-fit orientation and estimate the binding affinity. nih.gov A typical docking study on this compound would predict:

Binding Pose: The most likely orientation of the molecule within the target's active site.

Binding Energy: A score that estimates the strength of the interaction (a more negative score usually indicates stronger binding).

Key Interactions: Specific hydrogen bonds, hydrophobic interactions, or other non-covalent bonds formed between the ligand and amino acid residues of the protein. researchgate.net

Studies on similar pyrazole derivatives have successfully used docking to identify potential biological targets and rationalize observed biological activities. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. kashanu.ac.irijnrd.org The primary goal of QSAR studies is to develop predictive models that can estimate the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. mdpi.com For a series of derivatives of this compound, a QSAR study would involve calculating various molecular descriptors and correlating them with experimentally determined biological activities, such as antifungal or antibacterial efficacy. nih.govnih.gov

To build a robust QSAR model, molecular descriptors that capture the physicochemical properties of the compounds are calculated. While 2D descriptors are useful, 3D descriptors are crucial as they describe the spatial arrangement of the molecule, which is critical for its interaction with a biological target. researchgate.net These descriptors encode information about the shape, volume, and electronic properties of the molecule in three-dimensional space.

For derivatives of this compound, relevant 3D descriptors would be calculated for each analogue in the series. These descriptors provide a numerical representation of the molecule's properties that can be used to build a predictive model. The inclusion of both 2D and 3D descriptors often increases the predictive accuracy of QSAR models. researchgate.net

Table 1: Examples of 3D Descriptors for QSAR Models

| Descriptor Category | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Steric | Radius of Gyration | Describes the mass distribution of the molecule, indicating its size and shape. researchgate.net |

| Steric | Shadow Indices | Characterize the 2D projection of the molecule's shape. researchgate.net |

| Electronic | Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the molecular surface, identifying regions for electrophilic and nucleophilic attack. |

| Topological | Fraction of sp3 Carbons (Fsp3) | Reflects the spatial complexity and three-dimensional shape of the molecule. researchgate.net |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in a chemical reaction. |

Once the descriptors are calculated, a mathematical model is developed to correlate them with the observed biological activities of the pyrazole derivatives. mdpi.com This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). kashanu.ac.irijnrd.org A training set of compounds with known activities is used to build the model, and a separate test set is used to validate its predictive power. nih.gov

For a hypothetical series of this compound derivatives tested for antifungal activity (expressed as pIC50), the resulting QSAR equation might look like:

pIC50 = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C)

This equation indicates that Descriptors A and B have a positive correlation with activity, while Descriptor C has a negative correlation. Such a model helps in understanding which molecular features are important for the desired biological effect and allows for the rational design of new derivatives with potentially enhanced activity. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govdntb.gov.ua This method maps the electron distribution of a molecule in a crystal, allowing for the characterization of close contacts between neighboring molecules. For this compound, this analysis would reveal the nature and extent of interactions involving the bromine, nitro, and propyl groups, as well as the pyrazole ring itself.

The analysis generates a 3D Hirshfeld surface colored according to different properties, such as dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside). Red spots on the surface indicate close intermolecular contacts, which are often hydrogen bonds. researchgate.net A 2D "fingerprint plot" is also generated, which summarizes all the intermolecular interactions. nih.gov Studies on similar nitro-containing pyrazole structures show that N–H···N, N–H···O, and C–H···O interactions are often significant. nih.govresearchgate.net

| π–π stacking | Interactions between the aromatic pyrazole rings of adjacent molecules. | Stabilizes the crystal structure through stacking arrangements. researchgate.netnih.gov |

By analyzing these interactions, researchers can gain insight into the crystal packing and the forces that govern the supramolecular architecture of this compound. nih.gov

Investigation of Annular Tautomerism in 1H-Pyrazole Systems

Prototropic annular tautomerism is a characteristic feature of N-unsubstituted 1H-pyrazoles, where the proton on the nitrogen atom can migrate between the two annular nitrogen atoms. nih.gov This results in two different tautomeric forms, which can coexist in equilibrium. The position of this equilibrium can significantly influence the molecule's chemical reactivity and biological properties. nih.gov

For a 3,5-disubstituted pyrazole like the parent N-unsubstituted form of 5-Bromo-3-nitro-1H-pyrazole, the two possible tautomers would be 5-bromo-3-nitro-1H-pyrazole and 3-bromo-5-nitro-1H-pyrazole. The stability and preference for one tautomer over the other are influenced by several factors:

Substituent Effects : The electronic nature of the substituents (bromo and nitro groups) plays a key role. Electron-withdrawing groups like the nitro group can affect the acidity of the N-H proton and the basicity of the other nitrogen atom, influencing the tautomeric preference. nih.gov

Solvent Effects : The polarity of the solvent can stabilize one tautomer over the other through intermolecular interactions, such as hydrogen bonding. nih.gov

Intramolecular Interactions : The potential for intramolecular hydrogen bonding between the N-H group and a substituent can lock the molecule into a specific tautomeric form. nih.gov

Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of the different tautomers in the gas phase and in various solvents to predict the most stable form. nih.gov Experimental techniques like NMR spectroscopy are then used to confirm the theoretical findings. rsc.orgbeilstein-journals.org Understanding the tautomeric behavior is essential for predicting how this compound and its derivatives will interact in a biological system.

Structure Activity Relationship Sar Studies of Bromo Nitro Propyl 1h Pyrazole Derivatives

Impact of Bromine Substitution at C-5 on Molecular Interactions and Activity Modulation

The introduction of a bromine atom at the C-5 position of the pyrazole (B372694) ring has a profound effect on the compound's physicochemical properties and, consequently, its biological activity. Halogens, such as bromine, are known to modulate a molecule's lipophilicity, electronic character, and steric profile.

Key Research Findings:

Electron-Withdrawing Effects: As an electron-withdrawing group, bromine can influence the electron density of the pyrazole ring. This alteration of the electronic landscape can be critical for forming specific interactions, such as halogen bonds or dipole-dipole interactions, with amino acid residues in a target protein's binding pocket. frontiersin.org

Steric Influence: The size of the bromine atom can provide a steric hindrance or, conversely, a favorable van der Waals interaction that promotes a tighter binding orientation within a receptor. Studies on halogenated pyrazole derivatives have shown that substituents like fluoro, chloro, and bromo can lead to remarkable antibacterial activity. researchgate.net

Table 1: Influence of C-5 Halogen Substitution on Biological Activity

Table of Mentioned Compounds

Compound Name 5-Bromo-3-nitro-1-propyl-1H-pyrazole Rimonabant Celecoxib (B62257)

Mechanistic Insights into the Biological Activity of 5 Bromo 3 Nitro 1 Propyl 1h Pyrazole

General Mechanisms of Action for Pyrazole-Based Biologically Active Compoundsresearchgate.netwikipedia.org

The versatility of the pyrazole (B372694) scaffold allows its derivatives to employ several mechanisms of action to exert their biological effects. These range from direct interaction with enzyme active sites to modulation of complex cell signaling pathways.

Pyrazole derivatives are well-documented as potent inhibitors of various enzymes, a key mechanism behind their therapeutic effects. ingentaconnect.com Their ability to fit into the binding pockets of enzymes and interact with key residues leads to the modulation of critical biological pathways.

Kinase Inhibition : Several pyrazole derivatives function as kinase inhibitors, which are crucial for controlling cell signaling, proliferation, and survival. For instance, AT7519 is a known inhibitor of cyclin-dependent kinases (CDKs), which are central to cell cycle regulation. nih.gov Other pyrazole-containing drugs like crizotinib (B193316) inhibit receptor tyrosine kinases such as c-Met and anaplastic lymphoma kinase (ALK). nih.gov The pyrazole core often serves as a central scaffold that allows for the precise positioning of substituents to interact with the ATP-binding site of the kinase.

Cyclooxygenase (COX) Inhibition : A prominent mechanism for the anti-inflammatory activity of many pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes. ijpsjournal.com Drugs like celecoxib (B62257) are selective COX-2 inhibitors, which reduces the synthesis of prostaglandins (B1171923) involved in inflammation and pain. ijpsjournal.comnih.gov

Other Enzymes : The inhibitory profile of pyrazoles extends to other enzyme families. They are known to inhibit alcohol dehydrogenase, which is involved in alcohol metabolism. wikipedia.orgpnas.org Certain derivatives also act as potent inhibitors of carbonic anhydrases (hCA I and II), metalloenzymes involved in various physiological processes. tandfonline.com Additionally, pyrazole-based compounds have been developed as inhibitors of bacterial enzymes like N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), highlighting their potential as antibiotics. nih.gov

Table 1: Examples of Pyrazole Derivatives and Their Enzyme Inhibition Profiles

| Compound Class/Example | Target Enzyme(s) | Biological Implication | Reference(s) |

|---|---|---|---|

| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | ijpsjournal.comnih.gov |

| Crizotinib | c-Met, ALK | Anticancer | nih.gov |

| AT7519 | Cyclin-dependent kinases (CDKs) | Anticancer | nih.gov |

| 4-Methylpyrazole | Alcohol Dehydrogenase | Alcohol metabolism research | pnas.org |

| Pyrazole-based sulfonamides | Carbonic Anhydrase I & II | Various physiological roles | tandfonline.com |

| (R)-pyrazole 7q | DapE (bacterial enzyme) | Antibacterial | nih.gov |

Pyrazole derivatives can act as ligands for various cell surface and nuclear receptors, functioning as agonists, antagonists, or inverse agonists to modulate cellular responses.

Cannabinoid Receptors : A significant area of research has focused on pyrazole derivatives as modulators of cannabinoid receptors CB1 and CB2. mdpi.com Rimonabant, for example, is a well-known inverse agonist of the CB1 receptor. nih.gov The pyrazole ring is a key structural feature that facilitates binding to the receptor pocket. nih.gov Many tricyclic pyrazole-based compounds have been synthesized and show preferential affinity for CB2 receptors, which are primarily involved in immune function and inflammation. mdpi.comacs.org

Toll-Like Receptors (TLRs) : Some triaryl pyrazole compounds have been identified as inhibitors of Toll-like receptor (TLR) signaling. nih.gov TLRs are crucial for initiating innate immune responses, and their prolonged activation can lead to inflammatory diseases. These pyrazole compounds may work by modulating the protein-protein interactions essential for the TLR signaling pathway. nih.gov

Other Receptors : Certain pyrazole analogs have been shown to interact with opioid receptors and acid-sensing ion channels (ASIC-1α), contributing to their antinociceptive (pain-relieving) effects. frontiersin.org

Table 2: Pyrazole Derivatives as Receptor Modulators

| Compound Class/Example | Target Receptor(s) | Mode of Action | Therapeutic Area | Reference(s) |

|---|---|---|---|---|

| Rimonabant | Cannabinoid Receptor 1 (CB1) | Inverse Agonist | Obesity (withdrawn) | nih.gov |

| Surinabant | Cannabinoid Receptor 1 (CB1) | Antagonist | Research | nih.gov |

| Tricyclic Pyrazoles | Cannabinoid Receptor 2 (CB2) | Agonist/Antagonist | Inflammation, Immune modulation | mdpi.com |

| Triaryl Pyrazoles | Toll-Like Receptors (TLRs) | Signaling Inhibitor | Anti-inflammatory | nih.gov |

Beyond direct enzyme or receptor interaction, pyrazoles can interfere with broader cellular processes, leading to significant biological outcomes such as cytotoxicity in cancer cells.

Cell Cycle Regulation : By inhibiting CDKs, pyrazole derivatives can halt the cell cycle, preventing cell proliferation. This is a primary mechanism for their anticancer activity. mdpi.com Some indenopyrazole analogues have been shown to arrest tumor cells in the G2/M phase of the cell cycle. mdpi.com

Signal Transduction : Pyrazoles can disrupt key signal transduction pathways. For example, they can inhibit the PTEN/Akt/NF-кB signaling pathway, which is often dysregulated in cancer. mdpi.com Inhibition of TLR signaling also represents a modulation of a critical signal transduction cascade in the immune system. nih.gov

Induction of Apoptosis : Many pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. nih.gov This can be triggered through the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of caspase-dependent pathways. nih.gov

Elucidation of Antimicrobial Mechanisms (Antibacterial, Antifungal, Antitubercular)

The pyrazole scaffold is present in numerous compounds with a broad spectrum of antimicrobial activity. nih.govmdpi.com Their mechanisms of action are varied and can overcome resistance to existing antibiotics. nih.gov

Antibacterial Mechanisms : The bactericidal properties of pyrazole derivatives have been attributed to the inhibition of essential bacterial enzymes. Molecular docking studies suggest that some indole-attached pyrazoles inhibit DNA gyrase, an enzyme critical for DNA replication, thereby preventing bacterial growth. nih.gov Other pyrazole-thiazole hybrids are thought to target topoisomerase II and topoisomerase IV. nih.gov The activity of some pyrazoline derivatives against resistant strains suggests a novel mechanism of action that is independent of common resistance profiles. nih.gov

Antifungal and Antitubercular Activity : Pyrazole derivatives have also demonstrated potent antifungal and antitubercular activities. nih.govnih.gov While specific mechanisms are still under investigation, they likely involve the inhibition of enzymes unique to fungal or mycobacterial metabolic pathways, disrupting cell wall synthesis or other vital processes.

Antioxidant Mechanisms and Radical Scavenging Properties

Several pyrazole derivatives exhibit significant antioxidant activity, which contributes to their anti-inflammatory and cytoprotective effects. nih.govmdpi.com

The primary mechanism for this activity is radical scavenging. The antioxidant potential is often attributed to the NH proton of the pyrazole moiety, which can be donated to neutralize free radicals. nih.gov Pyrazoles have been shown to be effective scavengers of various radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, hydroxyl radicals (·OH), and superoxide (B77818) anions (·O2−). nih.govnih.gov

Furthermore, these compounds can inhibit enzymes responsible for producing ROS, such as NADPH oxidase. mdpi.com By reducing ROS production and scavenging existing free radicals, pyrazoles can prevent oxidative damage to lipids, proteins, and DNA, thereby mitigating oxidative stress. nih.govmdpi.com

Emerging Research Directions and Potential Applications

5-Bromo-3-nitro-1-propyl-1H-pyrazole as a Ligand in Transition Metal-Catalyzed Reactions

The nitrogen atoms of the pyrazole (B372694) ring in this compound make it an excellent candidate for use as a ligand in transition metal catalysis. Pyrazole-based ligands are well-documented for their ability to form stable complexes with a variety of transition metals, which can then act as catalysts in a wide range of organic transformations. researchgate.netresearchgate.net The electronic properties of the pyrazole ring can be finely tuned by its substituents, which in turn influences the catalytic activity of the resulting metal complex.

The presence of the electron-withdrawing nitro group at the 3-position and the bromine atom at the 5-position of this compound is expected to decrease the electron density on the pyrazole ring. This electronic modification could enhance the stability of the metal complex and modulate its reactivity in catalytic cycles. Research in this area would involve the synthesis of various transition metal complexes incorporating this compound as a ligand and evaluating their catalytic efficacy in reactions such as cross-coupling, oxidation, and reduction.

A comparative study of the catalytic performance of these complexes with those derived from other substituted pyrazoles could provide valuable insights into the structure-activity relationship. The table below outlines a potential research matrix for investigating this compound as a ligand.

| Transition Metal | Target Reaction | Potential Advantages of the Ligand |

| Palladium | Suzuki, Heck, Sonogashira Cross-Coupling | Enhanced catalyst stability, altered selectivity |

| Copper | Click Chemistry, C-N Coupling | Modulated redox potential, improved reaction kinetics |

| Rhodium/Iridium | Hydrogenation, Hydroformylation | Tunable steric and electronic properties |

| Iron/Cobalt | Oxidation, C-H Activation | Access to earth-abundant metal catalysis |

Applications of Functionalized Pyrazoles in Supramolecular Chemistry and Materials Science

Functionalized pyrazoles are increasingly being explored for their utility in supramolecular chemistry and materials science. nih.govmdpi.com The ability of the pyrazole moiety to participate in hydrogen bonding and π-π stacking interactions makes it a valuable building block for the construction of well-defined supramolecular assemblies.

The specific substitution pattern of this compound offers multiple points for non-covalent interactions. The nitro group can act as a hydrogen bond acceptor, while the pyrazole ring itself can engage in π-stacking. The bromine atom can participate in halogen bonding, a directional interaction that is gaining recognition in crystal engineering. The propyl group, while primarily influencing solubility and steric hindrance, can also partake in weaker van der Waals interactions.

These varied interaction capabilities suggest that this compound could be a key component in the design of novel liquid crystals, gels, and porous materials. For instance, the self-assembly of this molecule, or its co-assembly with other complementary molecules, could lead to the formation of ordered structures with interesting optical or electronic properties. Nitrated pyrazoles, in particular, have been investigated for their applications in energetic materials due to their high heats of formation. mdpi.com

Development of Advanced Synthetic Strategies for Novel this compound Analogues

While the synthesis of the parent this compound is achievable through established methods for pyrazole synthesis, the development of advanced synthetic strategies to create a library of its analogues is a crucial area of future research. mdpi.comnih.gov The ability to systematically vary the substituents on the pyrazole ring would be invaluable for structure-activity relationship (SAR) studies in various applications.

Advanced synthetic methodologies that could be explored include:

Late-stage Functionalization: Developing methods for the selective functionalization of the C-4 position of the pyrazole ring would allow for the introduction of a wide range of chemical moieties. Transition-metal-catalyzed C-H activation is a powerful tool for such transformations. rsc.org

Flow Chemistry: Utilizing flow chemistry could enable safer and more efficient synthesis of nitrated pyrazole derivatives, with better control over reaction parameters and the potential for rapid library generation.

Photoredox Catalysis: This emerging field could offer novel pathways for the synthesis and functionalization of pyrazole analogues under mild reaction conditions.

The following table summarizes potential synthetic modifications and their intended impact on the properties of the resulting analogues.

| Position of Modification | Type of Substituent | Potential Impact on Properties |

| C-4 Position | Aryl, Alkyl, Heteroaryl | Altered electronic properties, steric hindrance, and biological activity |

| Propyl Chain | Branching, Introduction of functional groups | Modified solubility, bioavailability, and interaction with biological targets |

| Nitro Group | Reduction to an amino group | Introduction of a key functionality for further derivatization and biological interaction |

| Bromo Group | Substitution with other halogens or functional groups | Tuned halogen bonding capabilities and reactivity in cross-coupling reactions |

Integration of Multi-Scale Modeling and Machine Learning Techniques in Pyrazole Research

The fields of computational chemistry and artificial intelligence are revolutionizing chemical research. The integration of multi-scale modeling and machine learning techniques can significantly accelerate the discovery and development of new pyrazole-based compounds. connectjournals.com

Multi-scale modeling can be employed to understand the behavior of this compound and its derivatives at different levels of complexity:

Quantum Mechanics (QM): To accurately predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its metal complexes.

Molecular Dynamics (MD): To simulate the behavior of the molecule in different environments, such as in solution or within a biological system, and to study its conformational preferences and interactions.

Coarse-Grained (CG) Simulations: To model the self-assembly of large numbers of molecules to predict the morphology of supramolecular structures.

Machine learning (ML) models can be trained on existing data to predict the properties of new, unsynthesized pyrazole analogues. researchgate.netnih.gov This can significantly reduce the time and cost associated with experimental screening. Potential applications of ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the chemical structure of pyrazole derivatives with their biological activity.

Property Prediction: To predict physicochemical properties such as solubility, lipophilicity, and toxicity. youtube.com

Reaction Prediction: To predict the outcome and optimal conditions for the synthesis of new analogues. nih.gov

The synergy between these computational approaches can guide experimental efforts by prioritizing the synthesis of compounds with the most promising predicted properties.

Future Prospects in Chemical Biology and Advanced Drug Discovery Research

The pyrazole scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous approved drugs. semanticscholar.org The specific functionalization of this compound makes it an intriguing candidate for exploration in chemical biology and advanced drug discovery.

The nitro group is a known pharmacophore that can be involved in key interactions with biological targets. Furthermore, it can be metabolically reduced to other functional groups, potentially leading to bioactivation or altered pharmacological profiles. The bromine atom can participate in halogen bonding with protein residues and can also serve as a handle for the attachment of probes or other functionalities.

Future research in this area could focus on:

Screening against Diverse Biological Targets: Evaluating the compound and its analogues against a wide range of biological targets, including kinases, proteases, and receptors, to identify potential therapeutic applications.

Development of Chemical Probes: Utilizing the reactivity of the bromine atom to develop chemical probes for studying biological processes.

Antimicrobial and Antiparasitic Agents: The pyrazole nucleus is present in many antimicrobial and antiparasitic drugs. The unique electronic and steric properties of this compound may lead to the discovery of new agents in this therapeutic area. frontiersin.org

The exploration of this compound and its derivatives in the context of chemical biology and drug discovery holds the promise of uncovering novel therapeutic agents and tools for understanding complex biological systems. nih.gov

Q & A

What are the optimal synthetic routes for 5-Bromo-3-nitro-1-propyl-1H-pyrazole?

Level: Basic

Methodological Answer:

Synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

- Bromination: Electrophilic substitution at the 5-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (40–60°C) .

- Nitration: Introduction of the nitro group at the 3-position via mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .

- Propylation: Alkylation of the 1-position using 1-iodopropane and a base (e.g., K₂CO₃) in refluxing acetone .

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring intermediates by TLC and adjusting stoichiometric ratios.

How can spectroscopic and crystallographic techniques characterize this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolve molecular geometry (e.g., bond lengths: C-Br ~1.89 Å, C-NO₂ ~1.48 Å) and intermolecular interactions (e.g., hydrogen bonding between nitro groups and adjacent molecules) .

How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The bromine atom at the 5-position acts as a leaving group in Suzuki-Miyaura couplings. Reactivity is modulated by:

- Nitro Group: Strong electron-withdrawing effect activates the pyrazole ring for nucleophilic substitution but may deactivate palladium catalysts. Use of electron-rich ligands (e.g., SPhos) improves catalytic efficiency .

- Propyl Group: Steric hindrance at the 1-position can slow coupling kinetics. Screening solvents (e.g., toluene vs. DMSO) and temperatures (80–110°C) optimizes reaction rates .

Monitor reaction progress via GC-MS and isolate products using preparative HPLC.

What experimental design strategies optimize synthesis conditions?

Level: Advanced

Methodological Answer:

Employ factorial design to evaluate critical variables:

| Factor | Range |

|---|---|

| Temperature | 40–80°C |

| Catalyst Loading | 1–5 mol% |

| Solvent Polarity | DMF, THF, Toluene |

- Response Surface Methodology (RSM): Models interactions between factors to maximize yield .

- Taguchi Method: Reduces experimental runs while identifying dominant factors (e.g., solvent polarity accounts for 60% variance in nitration efficiency) .

Validate models with three confirmation runs under predicted optimal conditions.

How can contradictions in thermal stability data be resolved?

Level: Advanced

Methodological Answer:

Discrepancies in DSC/TGA results may arise from polymorphic forms or moisture content. Address this via:

- Controlled Crystallization: Recrystallize from anhydrous ethanol to isolate a single polymorph .

- Dynamic Vapor Sorption (DVS): Quantify hygroscopicity and its impact on decomposition kinetics .

- Accelerated Aging Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation by HPLC .

What computational approaches predict biological activity?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for protein binding .

- Molecular Docking: Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Validate with in vitro assays (IC₅₀ measurements) .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .

What are key purity and stability considerations for long-term storage?

Level: Basic

Methodological Answer:

- Purity Analysis: Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Acceptable purity >98% .

- Storage: Keep in amber glass vials under nitrogen at –20°C. Avoid exposure to light and humidity to prevent nitro group reduction .

How can mechanistic studies elucidate nitro group reduction pathways?

Level: Advanced

Methodological Answer:

- Electrochemical Analysis: Cyclic voltammetry in acetonitrile reveals reduction potentials (e.g., E₁/2 ≈ –0.8 V vs. Ag/AgCl) .

- Isotopic Labeling: Use ¹⁵NO₂-substituted analogs to track intermediates via FT-IR and MS .

- Kinetic Profiling: Monitor H₂ consumption in catalytic hydrogenation (Pd/C, 1 atm H₂) to distinguish stepwise vs. concerted mechanisms .

What role does this compound play in supramolecular chemistry?

Level: Advanced

Methodological Answer:

The nitro and bromine groups facilitate:

- Hydrogen Bonding: Act as acceptors/donors in crystal packing (e.g., N–O⋯H–N interactions observed in X-ray structures) .

- Halogen Bonding: C–Br⋯O interactions stabilize co-crystals with carbonyl-containing molecules .

Screen co-formers (e.g., carboxylic acids) using slurry crystallization and analyze by PXRD.

What safety protocols are critical for handling this compound?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and goggles.

- Ventilation: Perform reactions in a fume hood to avoid inhalation of bromine/nitro vapors .

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.